

# Application Notes and Protocols for Ph94b (Fasedienol) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ph94b    |           |
| Cat. No.:            | B1588420 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for **Ph94b** (fasedienol), an investigational neuroactive steroid nasal spray, as utilized in various clinical trials for the acute treatment of social anxiety disorder (SAD) and other anxiety disorders.

#### **Mechanism of Action**

**Ph94b** is a first-in-class, odorless, rapid-onset neuroactive steroid administered intranasally.[1] [2] Its proposed mechanism of action is fundamentally different from current anti-anxiety medications. **Ph94b** is administered in microgram doses and activates peripheral chemosensory neurons in the nasal passages.[1] This activation triggers neural circuits that modulate the olfactory-amygdala pathway, involved in fear and anxiety, without requiring systemic uptake or direct action on the central nervous system (CNS).[1] This mechanism avoids the benzodiazepine-like side effects and safety concerns associated with direct GABA-A receptor modulation.[1] Studies in rats have shown that a single intranasal dose of **Ph94B** is largely confined to the nasal passages with minimal or undetectable levels in other tissues, including the CNS.[1] The onset of anxiolytic effects is rapid, typically occurring within 15 minutes of administration.[1][3][2]

# **Signaling Pathway and Experimental Workflow**



The following diagrams illustrate the proposed signaling pathway of **Ph94b** and a typical experimental workflow in a clinical trial setting.



Click to download full resolution via product page



Caption: Proposed signaling pathway of intranasal Ph94b.



Click to download full resolution via product page



Caption: Experimental workflow for a Ph94b clinical trial.

# **Dosing and Administration Protocols in Clinical Trials**

The following tables summarize the dosing and administration protocols for **Ph94b** in various clinical trials.

Table 1: Ph94b Dosing Regimens in Clinical Trials



| Clinical Trial<br>Identifier | Phase                | Dosage                              | Administration<br>Route | Frequency                                                                          |
|------------------------------|----------------------|-------------------------------------|-------------------------|------------------------------------------------------------------------------------|
| PALISADE-2 &<br>PALISADE-3/4 | 3                    | 3.2 μg                              | Intranasal Spray        | Acute, as-<br>needed before<br>an anxiety-<br>provoking event.                     |
| NCT04754802                  | 3                    | 3.2 μg                              | Intranasal Spray        | Acute administration prior to a public speaking challenge.[4]                      |
| NCT05030350                  | Open-label<br>Safety | 3.2 μg                              | Intranasal Spray        | As-needed, up to 4 times a day for up to 12 months. [5][6]                         |
| Phase 2 (for AjDA)           | 2A                   | Not Specified                       | Intranasal Spray        | Not Specified.[7]                                                                  |
| NCT02622958                  | Feasibility          | 1.6 μg (females),<br>3.2 μg (males) | Intranasal Spray        | As-needed, no<br>more than four<br>doses per day.[8]                               |
| Phase 2 (in women)           | 2                    | Not Specified                       | Intranasal<br>Aerosol   | Single dose prior to challenge.[9]                                                 |
| Phase 2 (Repeat<br>Dose)     | 2                    | 3.2 μg                              | Intranasal Spray        | As-needed, up to 6 times per day for up to 12 months in openlabel extension.  [10] |

Table 2: Administration Details



| Parameter                | Description                                                                                                                                                                                                |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Formulation              | Water-based solution.[8]                                                                                                                                                                                   |
| Delivery System          | Nasal spray device.                                                                                                                                                                                        |
| Dose per Actuation       | Each spray delivers 50 $\mu$ L, containing 0.8 $\mu$ g of Ph94b.[8]                                                                                                                                        |
| Administration Technique | Self-administered intranasally. For a 1.6 $\mu g$ dose, one spray (50 $\mu L$ ) is administered to each nostril. For a 3.2 $\mu g$ dose, two sprays (100 $\mu L$ ) are administered to each nostril.[6][8] |
| Timing of Administration | Approximately 15 to 20 minutes prior to an anticipated anxiety-provoking event or public speaking challenge.[8][9][10]                                                                                     |

# **Experimental Protocols**

Clinical trials for **Ph94b** have utilized standardized experimental protocols to induce anxiety and measure the efficacy of the drug.

## **Public Speaking Challenge (PSC)**

A common method to induce social anxiety in a controlled setting is the Public Speaking Challenge.[4][11]

- Procedure: Subjects are asked to prepare and deliver a speech, typically lasting 5 minutes,
   in front of an audience or while being recorded.[4][11]
- Timing: The investigational product (**Ph94b** or placebo) is self-administered approximately 15-20 minutes before the start of the speech.[8][10]
- Outcome Measures: Anxiety levels are assessed before, during, and after the challenge using validated scales.

### **Key Outcome Measures**



- Subjective Units of Distress Scale (SUDS): A self-rated scale from 0 (no anxiety) to 100
  (maximum anxiety ever experienced) used to measure acute anxiety levels.[8][12] This is
  often the primary endpoint.
- Liebowitz Social Anxiety Scale (LSAS): A clinician-rated scale to assess the severity of social
  anxiety. A total score of ≥50, ≥60, or ≥70 has been used as an inclusion criterion.[5][10][13]
- Hamilton Anxiety Rating Scale (HAM-A): A clinician-rated scale to measure the severity of a patient's anxiety.[7]
- Clinical Global Impression of Improvement (CGI-I) and Severity (CGI-S): Clinician-rated scales to assess the overall improvement and severity of the patient's condition.[13]

## **Patient Population: Inclusion and Exclusion Criteria**

The following table summarizes common inclusion and exclusion criteria for **Ph94b** clinical trials for Social Anxiety Disorder.

Table 3: Summary of Inclusion and Exclusion Criteria



| Criteria                | Inclusion                                                                                                                                          | Exclusion                                                                                                                                                                                                                 |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age                     | Adults, typically 18 to 65 years of age.[5][10]                                                                                                    | -                                                                                                                                                                                                                         |
| Diagnosis               | Current diagnosis of Social Anxiety Disorder (SAD) confirmed by DSM-5 and MINI. [10][13]                                                           | History of bipolar disorder,<br>schizophrenia, psychosis, or<br>other primary Axis I disorders.<br>[10][13]                                                                                                               |
| SAD Severity            | LSAS total score $\geq$ 50, 60, or 70 at screening.[5][10][13] CGI-S score $\geq$ 4 at screening. [13]                                             | Two or more documented failed adequate treatment trials for SAD.[10][12]                                                                                                                                                  |
| Comorbidities           | -                                                                                                                                                  | Clinically significant abnormalities in lab tests, ECG, or physical examination. [4][11] Significant risk of suicidal behavior.[10]                                                                                       |
| Concomitant Medications | Stable doses of certain antidepressants (e.g., for at least 2 months) may be permitted.[5]                                                         | Use of anxiolytics (e.g., benzodiazepines, betablockers) within 30 days of study entry.[4][5][11] Daily benzodiazepine use for 1 month or longer.[5][11] Use of other products for anxiety symptoms within 30 days.[4][5] |
| Other                   | Normal olfactory function.[10] [12] For women of childbearing potential, commitment to effective contraception and negative pregnancy tests.[4][5] | Prior participation in a Ph94b clinical trial.[4][11] Clinically significant nasal pathology or trauma.[10][12] Currently receiving certain psychotherapies like CBT.[10] [12]                                            |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. VistaGen Expands PH94B Clinical Development to Include Adjustment Disorder Related to COVID-19 [prnewswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. PH94B for Social Anxiety Disorder · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. VistaGen Therapeutics Expands Clinical Development of PH94B [globenewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Effect of an acute intranasal aerosol dose of PH94B on social and performance anxiety in women with social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Clinical Trial to Assess the Efficacy, Safety, and Tolerability of a Repeat Dose of Fasedienol Nasal Spray for the Acute Treatment of Anxiety in Adults With Social Anxiety Disorder [ctv.veeva.com]
- 11. PH94B Nasal Spray for Anxiety Induced by a Public Speaking Challenge 2 | Clinical Research Trial Listing [centerwatch.com]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. Feasibility Study of PH94B Nasal Spray for Acute Treatment of Social Anxiety Disorder (SAD) | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ph94b (Fasedienol) in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1588420#dosing-and-administration-protocol-for-ph94b-in-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com